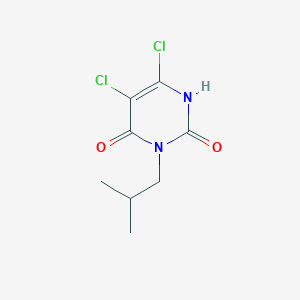

5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione

Description

5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative characterized by a bicyclic structure with two nitrogen atoms in the pyrimidine ring. Key structural features include:

- Substituents: Chlorine atoms at positions 5 and 6, an isobutyl group at position 3, and two carbonyl groups at positions 2 and 2.

- Applications: Pyrimidine diones are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in synthetic pathways. The chlorine atoms may enhance binding affinity to biological targets, such as kinases or proteases .

Properties

CAS No. |

1708380-06-6 |

|---|---|

Molecular Formula |

C8H10Cl2N2O2 |

Molecular Weight |

237.08 g/mol |

IUPAC Name |

5,6-dichloro-3-(2-methylpropyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H10Cl2N2O2/c1-4(2)3-12-7(13)5(9)6(10)11-8(12)14/h4H,3H2,1-2H3,(H,11,14) |

InChI Key |

ZSLDCONYJXXFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C(=C(NC1=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isobutyl group. Common reagents used in the synthesis include chlorinating agents like thionyl chloride or phosphorus pentachloride and alkylating agents for the isobutyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The process would include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions could target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Dechlorinated derivatives.

Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a building block for nucleoside analogs, which are important in genetic research.

Medicine: Potential use in the development of antiviral or anticancer agents.

Industry: Could be used in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include DNA or RNA polymerases, kinases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogues

The compound’s core pyrimidine-2,4-dione scaffold is structurally related to quinoline and pyridine diones. Key comparisons include:

Key Structural Differences :

- Ring System: Pyrimidine (6-membered, 2N) vs. quinoline (fused benzene-pyridine) vs. pyridine (6-membered, 1N).

- Substituent Effects: Electron-withdrawing Cl groups in the target compound enhance reactivity compared to azido or non-halogenated analogues.

Reactivity and Stability

- Staudinger Reaction: Unlike 3-azidoquinoline-2,4-dione, which undergoes de-azidation under Staudinger conditions to form 4-hydroxyquinoline-2(1H)-ones , the dichloro-isobutyl derivative may exhibit distinct behavior due to reduced azide-like reactivity.

- Reduction Sensitivity : The dichloro groups in the target compound could stabilize the ring against reductive cleavage, whereas azido analogues are more prone to decomposition.

Physicochemical Properties

- Solubility: Dichloro substitution may reduce aqueous solubility relative to non-halogenated analogues like 3H-pyridine-2,6-dione.

Biological Activity

5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione (CAS No. 1708380-06-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms and an isobutyl group attached to the pyrimidine ring. Its molecular formula is , and it has a molecular weight of approximately 219.08 g/mol.

Biological Activity

The biological activity of 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione has been explored in various studies, focusing primarily on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties:

Research indicates that compounds similar to 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating apoptosis-related proteins .

Mechanisms of Action:

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest: Similar compounds have shown the ability to arrest the cell cycle at specific phases (G2/M), which is crucial for preventing cancer cell proliferation.

- Induction of Apoptosis: The activation of intrinsic apoptotic pathways has been observed in studies involving pyrimidine derivatives, leading to morphological changes in cancer cells and reduced viability .

Study 1: Antiproliferative Activity

A series of experiments evaluated the antiproliferative activity of various pyrimidine derivatives against three selected cancer cell lines: MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited greater potency than traditional chemotherapeutic agents like 5-Fluorouracil (5-Fu) in inhibiting cell growth and inducing apoptosis .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study identified key structural features that enhance the biological activity of pyrimidine derivatives. Modifications to the chlorine substituents and the alkyl groups were found to significantly affect the compound's efficacy against cancer cells. This research provides a foundation for designing more effective anticancer agents based on the pyrimidine scaffold .

Data Tables

| Compound | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione | 1708380-06-6 | C8H10Cl2N2O2 | 219.08 g/mol | Antiproliferative; induces apoptosis |

| Related Pyrimidine Derivative | [CAS Number] | [Formula] | [Weight] | [Activity Details] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.